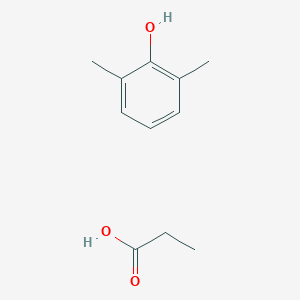

2,6-Dimethylphenol;propanoic acid

概要

説明

2,6-Dimethylphenol;propanoic acid is an organic compound that consists of a phenol group substituted with two methyl groups at the 2 and 6 positions, and a propanoic acid group. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.

準備方法

Synthetic Routes and Reaction Conditions

2,6-Dimethylphenol can be synthesized through several methods. One common method involves the alkylation of phenol with methanol in the presence of a catalyst such as aluminum chloride. The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, 2,6-Dimethylphenol is produced using a continuous flow process where phenol and methanol are reacted in the presence of a solid acid catalyst. This method is preferred due to its efficiency and scalability .

化学反応の分析

Types of Reactions

2,6-Dimethylphenol undergoes various chemical reactions, including:

Substitution: The methyl groups can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and bromine for halogenation.

Major Products

科学的研究の応用

Synthesis of 2,6-Dimethylphenol

2,6-Dimethylphenol is primarily synthesized through the methylation of phenol using methanol in the presence of catalysts such as iron-chromium. The process is characterized by high selectivity and conversion rates. For instance, a study demonstrated that over 90% phenol conversion could be achieved with a selectivity of more than 85% for 2,6-DMP when optimizing the reaction conditions .

Properties

2,6-Dimethylphenol is a colorless to pale yellow liquid with a distinctive odor. It possesses strong bacteriostatic and fungicidal properties, making it useful in various applications .

Plastics Industry

One of the most prominent applications of 2,6-DMP is in the production of polyphenylene oxide (PPO), which exhibits excellent mechanical and thermal properties. PPO is utilized in automotive parts, electrical components, and medical devices due to its durability and resistance to heat and chemicals .

Pharmaceuticals

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are used in the formulation of medicaments due to their antimicrobial properties . Research indicates that 2,6-DMP can be effectively used in developing new drug formulations that require specific chemical properties.

Food Preservation

Due to its antimicrobial characteristics, 2,6-DMP is employed as a preservative in food products. It helps inhibit mold and bacterial growth at low concentrations (0.1% to 1% by weight), thus extending shelf life . Its application in food safety underscores its importance in maintaining product quality.

Cleaning Agents

The compound is also utilized as a surfactant and cleaning agent in household products. Its effectiveness as a solvent enhances its application in various cleaning formulations .

Case Studies

作用機序

The mechanism of action of 2,6-Dimethylphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. This antioxidant activity is primarily due to the phenolic hydroxyl group, which can undergo redox reactions .

類似化合物との比較

Similar Compounds

2,4-Dimethylphenol: Similar in structure but with methyl groups at the 2 and 4 positions.

2,5-Dimethylphenol: Methyl groups at the 2 and 5 positions.

3,5-Dimethylphenol: Methyl groups at the 3 and 5 positions.

Uniqueness

2,6-Dimethylphenol is unique due to the positioning of its methyl groups, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in the synthesis of specific polymers and antioxidants .

生物活性

2,6-Dimethylphenol; propanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : 2,6-Dimethylphenol; propanoic acid

- Molecular Formula : C11H14O3

- CAS Number : 51233-80-8

Antimicrobial Properties

Research indicates that 2,6-Dimethylphenol exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antifungal Activity

2,6-Dimethylphenol has also been studied for its antifungal properties. In a study examining its efficacy against Candida albicans, results showed that it inhibited fungal growth at concentrations as low as 20 µg/mL. The compound's mode of action involves the alteration of the fungal cell wall integrity.

Cytotoxic Effects

In vitro studies have demonstrated that 2,6-Dimethylphenol can induce cytotoxic effects in cancer cell lines. For instance, research on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in significant cell death and apoptosis at concentrations ranging from 50 to 200 µM.

The biological activity of 2,6-Dimethylphenol is attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, contributing to its cytotoxic effects.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various phenolic compounds, including 2,6-Dimethylphenol. The results indicated that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.

Research on Cancer Cell Lines

In a recent publication focusing on natural compounds with anticancer properties, 2,6-Dimethylphenol was highlighted for its ability to induce apoptosis in MCF-7 cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming the compound's potential as a chemotherapeutic agent.

特性

IUPAC Name |

2,6-dimethylphenol;propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O.C3H6O2/c1-6-4-3-5-7(2)8(6)9;1-2-3(4)5/h3-5,9H,1-2H3;2H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMQOXRWLJGREQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O.CC1=C(C(=CC=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597257 | |

| Record name | Propanoic acid--2,6-dimethylphenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51233-80-8 | |

| Record name | Propanoic acid--2,6-dimethylphenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。